molecular formula C14H13N5OS B2509902 1,5-dimethyl-N-(4-(pyridin-3-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamide CAS No. 1013770-62-1

1,5-dimethyl-N-(4-(pyridin-3-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B2509902
CAS No.: 1013770-62-1
M. Wt: 299.35
InChI Key: ITFDQKPSJNSFFY-UHFFFAOYSA-N
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Description

1,5-dimethyl-N-(4-(pyridin-3-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamide is a potent and selective ATP-competitive inhibitor of Janus Kinase 2 (JAK2) and Fms-like tyrosine kinase 3 (FLT3), key signaling nodes in hematopoietic and immune cell regulation. Its high selectivity for JAK2 over other JAK family members makes it a valuable chemical probe for dissecting JAK-STAT signaling pathways in myeloproliferative diseases and hematological malignancies . The compound's dual inhibitory activity is particularly relevant for research into acute myeloid leukemia (AML), where it demonstrates robust efficacy in cellular models by suppressing the proliferation of JAK2- and FLT3-dependent cell lines, including those harboring the FLT3-ITD mutation, a common driver of leukemogenesis . Furthermore, research indicates this compound induces cell cycle arrest and promotes apoptosis in susceptible cancer cells, providing a powerful tool for investigating the molecular mechanisms of cell survival and growth in tyrosine kinase-driven cancers. Its well-defined mechanism facilitates its use in target validation studies, combination therapy screening, and the exploration of resistance mechanisms to targeted agents.

Properties

IUPAC Name

1,5-dimethyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5OS/c1-9-6-11(18-19(9)2)13(20)17-14-16-12(8-21-14)10-4-3-5-15-7-10/h3-8H,1-2H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITFDQKPSJNSFFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)NC2=NC(=CS2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Core Formation

The 1,5-dimethylpyrazole scaffold is synthesized via cyclocondensation of acetylacetone with methylhydrazine. Ethyl acetoacetate reacts with methylhydrazine in ethanol under reflux to yield ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate. Saponification with NaOH (5 M, 80°C, 4 h) produces the carboxylic acid (Yield: 85–90%):

Reaction Conditions

  • Reagents : Ethyl acetoacetate, methylhydrazine, NaOH.
  • Solvent : Ethanol → H₂O/EtOH for saponification.
  • Temperature : 78°C (reflux) → 80°C (saponification).

Alternative Route: Vilsmeier-Haack Formylation

For substituted pyrazoles, the Vilsmeier-Haack reagent (POCl₃/DMF) enables formylation at the 4-position. However, 1,5-dimethyl substitution directs electrophilic substitution to the 3-position, necessitating protective group strategies for regioselective carboxylation.

Synthesis of 4-(Pyridin-3-yl)Thiazol-2-Amine

Hantzsch Thiazole Synthesis

The thiazole ring is constructed by reacting pyridin-3-yl thiourea with α-bromoacetophenone derivatives. Cyclization in ethanol (reflux, 6 h) yields 4-(pyridin-3-yl)thiazol-2-amine (Yield: 70–75%):

Reaction Conditions

  • Reagents : Pyridin-3-yl thiourea, α-bromoacetophenone.
  • Solvent : Ethanol.
  • Catalyst : None (thermal cyclization).

Suzuki-Miyaura Coupling for Pyridine Attachment

An alternative route employs Suzuki-Miyaura cross-coupling between 4-bromothiazol-2-amine and pyridin-3-ylboronic acid. Pd(PPh₃)₄ catalyzes the reaction in dioxane/H₂O (90°C, 12 h), achieving 80–85% yield.

Amidation: Coupling Pyrazole Carboxylic Acid and Thiazol-2-Amine

Acid Chloride Method

The carboxylic acid is converted to its acid chloride using SOCl₂ (reflux, 8 h). Subsequent reaction with 4-(pyridin-3-yl)thiazol-2-amine in THF with K₂CO₃ (0–5°C → RT, 4 h) yields the target carboxamide (Yield: 65–70%):

Reaction Conditions

  • Reagents : 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid, SOCl₂, 4-(pyridin-3-yl)thiazol-2-amine.
  • Solvent : THF.
  • Base : K₂CO₃.

Carbodiimide-Mediated Coupling

A milder approach uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF (RT, 12 h). This method avoids harsh conditions, improving yields to 75–80%.

Optimization and Yield Comparison

Step Method Yield Conditions
Pyrazole synthesis Cyclocondensation 85–90% Ethanol, reflux
Thiazole synthesis Hantzsch reaction 70–75% Ethanol, reflux
Amidation Acid chloride 65–70% THF, K₂CO₃, 0–5°C → RT
Amidation EDC/HOBt 75–80% DMF, RT, 12 h

Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): Pyrazole CH₃ (δ 2.45, s), thiazole C-H (δ 7.25, s), pyridine protons (δ 8.50–7.40, m).
  • IR : Amide C=O stretch (1650 cm⁻¹), pyridine ring vibrations (1600 cm⁻¹).

Purity Assessment

HPLC (C18 column, MeCN/H₂O = 70:30) confirms >98% purity.

Challenges and Mitigation

  • Regioselectivity in Pyrazole Formylation : 1,5-Dimethyl groups hinder electrophilic substitution at C-4. Using Boc protection on nitrogen improves carboxylation regioselectivity.
  • Thiazole Ring Instability : Harsh conditions during Hantzsch synthesis risk decomposition. Lowering reaction temperature to 60°C stabilizes intermediates.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide moiety in the compound undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:

  • Acidic Hydrolysis : Reacting the compound with concentrated HCl under reflux generates the corresponding carboxylic acid and ammonium chloride.

  • Basic Hydrolysis : Treatment with NaOH in aqueous ethanol produces the sodium salt of the carboxylic acid, which can be acidified to isolate the free acid .

Reaction Conditions and Outcomes

Reaction TypeReagents/ConditionsProductsYieldSource
Acidic Hydrolysis6M HCl, reflux (4–6 h)Pyrazole-3-carboxylic acid + NH4Cl85–90%
Basic Hydrolysis2M NaOH, ethanol, 80°C (3 h)Sodium pyrazole-3-carboxylate → Free acid75–80%

Electrophilic Aromatic Substitution on the Pyrazole Ring

The 1,5-dimethylpyrazole ring is activated toward electrophilic substitution due to electron-donating methyl groups. Key reactions include:

  • Nitration : Using HNO3/H2SO4 at 0–5°C introduces a nitro group at the 4-position.

  • Sulfonation : Reaction with fuming H2SO4 produces sulfonic acid derivatives.

Regioselectivity and Conditions

ReactionElectrophilePositionConditionsNotes
NitrationNO2+ (HNO3/H2SO4)C40–5°C, 2 hMajor product due to ring activation
SulfonationSO3 (fuming H2SO4)C425°C, 4 hRequires careful temp control

Nucleophilic Substitution on the Thiazole Ring

The thiazole moiety participates in nucleophilic substitutions, particularly at the 2-position. For instance:

  • Amination : Reacting with ammonia or amines under catalytic Pd conditions replaces the pyridinyl group .

  • Halogenation : Treatment with PCl5 or PBr3 introduces halogens at reactive sites .

Example Reaction with Ammonia

SubstrateNucleophileCatalystConditionsProductYield
Thiazole-2-ylNH3Pd(OAc)2DMF, 100°C, 12 h2-Aminothiazole derivative70%

Catalytic Coupling Reactions

Palladium-mediated cross-coupling reactions enable functionalization of the pyridine or thiazole rings:

  • Suzuki Coupling : The pyridin-3-yl group reacts with aryl boronic acids to form biaryl systems .

  • Buchwald–Hartwig Amination : Introduces aryl amine groups at specific positions .

Suzuki Coupling Example

PartnersCatalyst SystemSolventTemp/TimeProductYield
Pyridin-3-yl + PhB(OH)2Pd(PPh3)4, K2CO3Toluene80°C, 24 h4-Phenylpyridine derivative65%

Reduction and Oxidation Reactions

  • Reduction of Nitriles : If present, nitriles can be reduced to amines using LiAlH4 .

  • Oxidation of Alcohols : Tertiary alcohols (if present) are oxidized to ketones using IBX (2-iodoxybenzoic acid) .

Complexation with Metal Ions

The pyrazole and pyridine nitrogen atoms act as ligands for transition metals. For example:

  • Coordination with Pd(II) : Forms stable complexes for catalytic applications .

Key Research Findings

  • Hydrolysis Kinetics : The carboxamide group hydrolyzes 20% faster under acidic vs. basic conditions due to protonation effects.

  • Thiazole Reactivity : The thiazole ring’s 2-position is 3× more reactive toward nucleophiles than the 4-position .

  • Catalytic Efficiency : Pd-based systems achieve >60% yields in coupling reactions but require strict oxygen-free conditions .

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Pyrazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds featuring the pyrazole ring exhibit significant cytotoxic effects against various cancer cell lines. The specific compound has shown potential in inhibiting tumor growth, as highlighted in studies focusing on novel pyrazole derivatives with similar structures .
  • Anti-inflammatory Effects
    • The compound's structural features suggest it may possess anti-inflammatory properties. Similar derivatives have been evaluated for their ability to inhibit inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases .
  • Antimicrobial Activity
    • Research has demonstrated that pyrazole-based compounds can exhibit antimicrobial activity against a range of pathogens. The incorporation of thiazole and pyridine moieties is known to enhance this activity, potentially making this compound effective against resistant strains of bacteria and fungi .

Case Study 1: Anticancer Evaluation

A study investigating a series of pyrazole derivatives indicated that those with thiazole and pyridine substitutions demonstrated enhanced cytotoxicity against prostate cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .

Case Study 2: Anti-inflammatory Activity

In vivo studies revealed that similar pyrazole derivatives significantly reduced inflammation in animal models of arthritis. The results showed a marked decrease in pro-inflammatory cytokines, suggesting a potential pathway for therapeutic intervention in chronic inflammatory diseases .

Case Study 3: Antimicrobial Testing

A comparative study on various pyrazole derivatives showed that those containing thiazole rings exhibited superior antimicrobial properties against both Gram-positive and Gram-negative bacteria. This highlights the importance of structural diversity in enhancing biological efficacy .

Mechanism of Action

The mechanism of action of 1,5-dimethyl-N-(4-(pyridin-3-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit the activity of certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Core Modifications

  • Chlorinated Pyrazole Derivatives: Compounds such as 5-chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a, ) share the pyrazole-carboxamide backbone but replace the pyridinyl-thiazole group with chloro, cyano, and aryl substituents. These modifications reduce molecular weight (403.1 g/mol for 3a vs.
  • Thiazole Substituent Variations : The compound 4-chloro-1,5-dimethyl-N-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide () replaces the pyridinyl group with a methyl-thiazole, resulting in a simpler structure (270.74 g/mol). This change may reduce steric hindrance, favoring interactions with compact binding pockets .

Physicochemical Properties

Table 1: Key Physicochemical Data

Compound Name Molecular Weight (g/mol) Melting Point (°C) Notable Substituents
Target Compound 298 Not reported Pyridin-3-yl-thiazole, 1,5-dimethyl
3a () 403.1 133–135 Chloro, cyano, aryl
4d () ~450* Not reported Morpholinomethyl, 3,4-dichlorobenzamide
515829-87-5 () 270.74 Not reported 4-Methyl-thiazole, chloro

*Estimated based on molecular formula.

  • Melting Points : Pyrazole-carboxamides with aryl groups (e.g., 3a–3e in ) exhibit higher melting points (133–183°C) due to crystallinity from planar aromatic systems . The target compound’s pyridinyl-thiazole group may similarly promote intermolecular π-stacking.
  • Solubility: The hydrochloride salt in (N-(6-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride) demonstrates enhanced aqueous solubility compared to neutral analogs, suggesting that salt formation could be a strategy for improving the target compound’s bioavailability .

Spectroscopic and Analytical Data

  • 1H-NMR : The target compound’s pyridinyl protons are expected to resonate at δ 7.5–8.5, similar to pyridinyl-thiazole derivatives in . Methyl groups on the pyrazole (δ ~2.6) align with signals in ’s 3a (δ 2.66) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) data for compounds in confirm molecular ion peaks ([M+H]+) with deviations <0.01%, ensuring structural fidelity . The target compound would require similar validation.

Biological Activity

1,5-Dimethyl-N-(4-(pyridin-3-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the synthesis, biological evaluations, and molecular mechanisms associated with this compound, highlighting its significance as a therapeutic agent.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C13_{13}H14_{14}N4_{4}S
  • Molecular Weight : 278.35 g/mol
  • CAS Number : 1013797-61-9

Its structural features include a pyrazole core linked to a thiazole and pyridine moiety, which are known to enhance biological activity through various mechanisms.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. The mechanism primarily involves the inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.

  • Inhibition of CDKs : The compound has been shown to inhibit CDK4 and CDK6, leading to reduced cell proliferation in various cancer cell lines. For instance, compounds with similar structures have displayed IC50_{50} values in the low micromolar range against breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .
  • Cell Cycle Arrest : Studies indicate that treatment with this compound results in G1 phase arrest in cancer cells, effectively preventing their progression through the cell cycle .
  • Apoptosis Induction : The compound has also been reported to induce apoptosis in cancer cells through activation of intrinsic pathways, which is critical for eliminating malignant cells .

Antimicrobial Activity

In addition to its anticancer effects, this compound exhibits antimicrobial properties against various pathogens:

  • Bacterial Inhibition : It has shown promising activity against common bacterial strains including E. coli and S. aureus, with significant reductions in bacterial viability observed at concentrations as low as 40 µg/mL .
  • Fungal Activity : The compound's antifungal activity has been evaluated against fungi such as Aspergillus niger, demonstrating effective inhibition comparable to standard antifungal agents .

Molecular Mechanisms

The biological activity of this compound can be attributed to several molecular interactions:

  • Binding Affinity : Molecular docking studies suggest that the compound binds effectively to the active sites of CDKs, disrupting their function and leading to cell cycle arrest .
  • Reactive Oxygen Species (ROS) Generation : The induction of ROS has been implicated in the apoptosis mechanism triggered by this compound, highlighting its role as an oxidative stress inducer in cancer cells .

Table 1: Summary of Biological Activities

Activity TypeCell Line/OrganismIC50_{50} (µM)Mechanism
AnticancerMDA-MB-23115CDK4/6 Inhibition
AnticancerHepG212Apoptosis Induction
AntibacterialE. coli40Bacterial Viability Reduction
AntifungalAspergillus niger30Fungal Growth Inhibition

Q & A

Q. Basic Research Focus

  • ¹H/¹³C NMR : Assign peaks for pyrazole (δ 2.1–2.5 ppm for methyl groups) and thiazole (δ 7.5–8.5 ppm for pyridyl protons) .
  • X-ray crystallography : Resolves bond angles and dihedral angles between the pyrazole, thiazole, and pyridine rings. For example, a related pyrazole-thiazole derivative showed a planar conformation with a 12° torsion angle between rings .
    Advanced Consideration : Discrepancies in NMR data (e.g., split peaks) may indicate rotameric equilibria; variable-temperature NMR can resolve dynamic effects .

What computational methods predict the biological activity and binding interactions of this compound?

Q. Advanced Research Focus

  • QSAR Modeling : Correlates substituent electronegativity (e.g., pyridine vs. pyrimidine) with activity. Hammett constants (σ) for pyridin-3-yl groups predict enhanced binding to kinase targets .
  • Molecular Docking : Simulations with ATP-binding pockets (e.g., EGFR kinase) highlight hydrogen bonds between the carboxamide group and Lys721/Thr766 residues .
    Validation : Compare computational predictions with in vitro IC₅₀ values to refine force field parameters .

How do structural modifications in the pyrazole and thiazole rings affect pharmacological profiles?

Q. Advanced Research Focus

  • Pyrazole Modifications : 1,5-Dimethyl groups enhance metabolic stability but reduce solubility. Replacing methyl with trifluoromethyl improves target affinity (ΔΔG = -2.3 kcal/mol) .
  • Thiazole Modifications : 4-(Pyridin-3-yl) substitution increases π-π stacking with aromatic residues in biological targets, as seen in analogs with IC₅₀ values < 100 nM .
    Data Contradiction : Some studies report reduced activity with bulkier substituents due to steric hindrance; molecular dynamics simulations can clarify these effects .

What strategies resolve discrepancies in biological activity data across studies?

Q. Advanced Research Focus

  • Assay Standardization : Variability in cell lines (e.g., HepG2 vs. HeLa) or incubation times (24h vs. 48h) can alter IC₅₀ values. Meta-analyses using standardized protocols (e.g., MTT assay at 48h) reduce inconsistencies .
  • Solubility Adjustments : Use of co-solvents (e.g., DMSO ≤ 0.1%) or liposomal formulations ensures consistent compound delivery in vitro .

What in vitro assays evaluate the compound’s mechanism of action against biological targets?

Q. Basic Research Focus

  • Kinase Inhibition Assays : Measure ATPase activity via ADP-Glo™ kits for kinases like JAK2 or EGFR .
  • Apoptosis Assays : Flow cytometry (Annexin V/PI staining) quantifies cell death in cancer lines (e.g., MCF-7) .
    Advanced Consideration : Off-target effects are assessed via broad-panel screening (e.g., Eurofins Pharma Profile) to validate specificity .

How does the compound’s solubility and stability impact experimental design?

Q. Basic Research Focus

  • Solubility : Low aqueous solubility (logP ≈ 3.2) necessitates DMSO stock solutions.
  • Stability : Degradation in PBS (pH 7.4) at 37°C is monitored via HPLC; half-life >24 hours is ideal for cell-based assays .
    Advanced Consideration : Lyophilization with cryoprotectants (e.g., trehalose) improves long-term storage stability .

What are the key challenges in scaling up synthesis for preclinical studies?

Q. Advanced Research Focus

  • Purification Bottlenecks : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for gram-scale production .
  • Yield Optimization : Continuous flow reactors reduce reaction times (from 12h to 2h) and improve reproducibility .

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